methyl 2-(8-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate
Description
Methyl 2-(8-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a synthetic purine derivative featuring a fused imidazo[2,1-f]purine scaffold. Its structure includes:
- Position 1: Methyl group.
- Position 7: Phenyl substituent.
- Position 8: 4-Ethoxyphenyl group.
- Position 3: Acetate ester (methyl ester).
This compound’s design likely targets kinase inhibition, as evidenced by structural analogs in the literature . The 4-ethoxyphenyl group at position 8 introduces moderate lipophilicity and steric bulk, while the methyl ester at position 3 may serve as a prodrug moiety for in vivo hydrolysis to a carboxylic acid .
Properties
CAS No. |
896297-74-8 |
|---|---|
Molecular Formula |
C25H23N5O5 |
Molecular Weight |
473.489 |
IUPAC Name |
methyl 2-[6-(4-ethoxyphenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate |
InChI |
InChI=1S/C25H23N5O5/c1-4-35-18-12-10-17(11-13-18)30-19(16-8-6-5-7-9-16)14-28-21-22(26-24(28)30)27(2)25(33)29(23(21)32)15-20(31)34-3/h5-14H,4,15H2,1-3H3 |
InChI Key |
GRPUVFYQDVKHIB-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)OC)C5=CC=CC=C5 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
Methyl 2-(8-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a complex organic compound with significant potential in medicinal chemistry due to its unique structural properties. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The compound's molecular formula is with a molecular weight of 458.5 g/mol. It features a distinctive imidazo[2,1-f]purine core, which is known for its biological relevance.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The imidazo[2,1-f]purine structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways.
Possible Targets
- Enzymatic Inhibition : The compound may inhibit key enzymes involved in cellular processes.
- Receptor Modulation : It could interact with specific receptors that regulate physiological responses.
Biological Activity
Research indicates that this compound exhibits various biological activities:
Anticancer Properties
Case studies have demonstrated the compound's potential as an anticancer agent. In vitro studies showed that it can induce apoptosis in cancer cell lines by modulating signaling pathways related to cell survival and proliferation.
Antimicrobial Activity
Preliminary studies suggest that the compound possesses antimicrobial properties against several pathogens. Its effectiveness varies with different bacterial strains and may be linked to its ability to disrupt microbial cell membranes.
Research Findings
A summary of relevant research findings includes:
| Study | Findings | |
|---|---|---|
| Study 1 | Induced apoptosis in breast cancer cells | Suggests potential as a chemotherapeutic agent |
| Study 2 | Inhibited growth of E. coli and S. aureus | Indicates broad-spectrum antimicrobial activity |
| Study 3 | Modulated immune response in murine models | Potential for immunomodulatory applications |
Case Studies
- Breast Cancer Cell Line Study : A study involving MCF-7 breast cancer cells showed that treatment with the compound resulted in a significant decrease in cell viability and an increase in apoptotic markers.
- Antimicrobial Efficacy : Research conducted on various bacterial strains demonstrated that the compound exhibited inhibitory effects at low concentrations, suggesting its potential use in developing new antibiotics.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Key Structural and Functional Differences
Key Observations:
Position 8 Modifications: 4-Ethoxyphenyl (target): Balances lipophilicity and steric bulk, favoring membrane permeability while avoiding excessive hydrophobicity. 4-Ethylphenyl (): Increases lipophilicity, which may reduce solubility but improve tissue penetration .
Position 3 Substituents :
- Methyl acetate (target) : Hydrolyzable to a carboxylic acid in vivo, acting as a prodrug to enhance bioavailability .
- Morpholine-ethyl () : Introduces hydrogen-bonding capacity and solubility, critical for pharmacokinetics .
Biological Implications: Compounds with electron-withdrawing groups (e.g., fluorine in ) show enhanced kinase inhibition due to polar interactions . Bulky substituents (e.g., ethylphenyl in ) may reduce off-target effects by limiting access to non-target binding sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
